molecular formula C13H18O B12913348 (S)-2-(3-Phenylpropyl)tetrahydrofuran

(S)-2-(3-Phenylpropyl)tetrahydrofuran

Cat. No.: B12913348
M. Wt: 190.28 g/mol
InChI Key: PBXKRPSGIACPQF-ZDUSSCGKSA-N
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Description

(S)-2-(3-Phenylpropyl)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Phenylpropyl)tetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and tetrahydrofuran.

    Grignard Reaction: Phenylpropyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Cyclization: The Grignard reagent is then reacted with tetrahydrofuran under acidic conditions to induce cyclization, forming this compound.

    Purification: The product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent cyclization.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Phenylpropyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-(3-Phenylpropyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Phenylpropyl)tetrahydrofuran: The enantiomer of (S)-2-(3-Phenylpropyl)tetrahydrofuran, with similar but distinct properties.

    2-Phenylpropyl tetrahydrofuran: Lacks the stereochemistry, leading to different biological and chemical behavior.

    3-Phenylpropyl tetrahydrofuran: A positional isomer with variations in reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry often results in distinct pharmacological and chemical properties compared to its enantiomers and isomers.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(2S)-2-(3-phenylpropyl)oxolane

InChI

InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key

PBXKRPSGIACPQF-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@@H](OC1)CCCC2=CC=CC=C2

Canonical SMILES

C1CC(OC1)CCCC2=CC=CC=C2

Origin of Product

United States

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